molecular formula C20H14FN5OS2 B459944 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide CAS No. 445381-73-7

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No.: B459944
CAS No.: 445381-73-7
M. Wt: 423.5g/mol
InChI Key: AKZNEKYXBCCGLK-UHFFFAOYSA-N
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Description

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a thienyl group, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions One common method starts with the condensation of malononitrile with thiophene-2-carbaldehyde to form the thienyl-pyridine core This intermediate is then reacted with 3-fluoro-2-methylaniline under specific conditions to introduce the fluorinated phenyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions, making it useful in coordination chemistry. The fluorinated phenyl group can interact with biological membranes, potentially affecting their function. The compound’s unique structure allows it to participate in various biochemical pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide is unique due to the presence of the fluorinated phenyl group, which imparts distinct electronic properties. This makes it particularly useful in the development of new materials and as a probe in biological studies.

Properties

CAS No.

445381-73-7

Molecular Formula

C20H14FN5OS2

Molecular Weight

423.5g/mol

IUPAC Name

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C20H14FN5OS2/c1-11-14(21)4-2-5-15(11)25-17(27)10-29-20-13(9-23)18(16-6-3-7-28-16)12(8-22)19(24)26-20/h2-7H,10H2,1H3,(H2,24,26)(H,25,27)

InChI Key

AKZNEKYXBCCGLK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N

Origin of Product

United States

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